molecular formula C22H18O7 B11515980 9H-Furo[2,3-H]chromene-2,8-dione, 4-methyl-9-(3,4,5-trimethoxybenzylidene)-

9H-Furo[2,3-H]chromene-2,8-dione, 4-methyl-9-(3,4,5-trimethoxybenzylidene)-

Cat. No.: B11515980
M. Wt: 394.4 g/mol
InChI Key: GLWVNVRADYUDNK-ZSOIEALJSA-N
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Description

(9Z)-4-METHYL-9-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-2H,8H,9H-FURO[2,3-H]CHROMENE-2,8-DIONE is a complex organic compound characterized by its unique structure, which includes a furochromene core and multiple methoxy groups

Properties

Molecular Formula

C22H18O7

Molecular Weight

394.4 g/mol

IUPAC Name

(9Z)-4-methyl-9-[(3,4,5-trimethoxyphenyl)methylidene]furo[2,3-h]chromene-2,8-dione

InChI

InChI=1S/C22H18O7/c1-11-7-18(23)29-20-13(11)5-6-15-19(20)14(22(24)28-15)8-12-9-16(25-2)21(27-4)17(10-12)26-3/h5-10H,1-4H3/b14-8-

InChI Key

GLWVNVRADYUDNK-ZSOIEALJSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC3=C2/C(=C/C4=CC(=C(C(=C4)OC)OC)OC)/C(=O)O3

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2C(=CC4=CC(=C(C(=C4)OC)OC)OC)C(=O)O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9Z)-4-METHYL-9-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-2H,8H,9H-FURO[2,3-H]CHROMENE-2,8-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-2H-furo[2,3-h]chromene-2,8-dione with 3,4,5-trimethoxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol, followed by purification through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory methods mentioned above. This could include the use of continuous flow reactors to improve yield and efficiency, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(9Z)-4-METHYL-9-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-2H,8H,9H-FURO[2,3-H]CHROMENE-2,8-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(9Z)-4-METHYL-9-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-2H,8H,9H-FURO[2,3-H]CHROMENE-2,8-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.

    Industry: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (9Z)-4-METHYL-9-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-2H,8H,9H-FURO[2,3-H]CHROMENE-2,8-DIONE involves its interaction with various molecular targets and pathways. The compound’s methoxy groups and furochromene core allow it to participate in redox reactions, potentially modulating oxidative stress pathways. It may also interact with specific enzymes and receptors, influencing biological processes such as inflammation and cell signaling.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2H-furo[2,3-h]chromene-2,8-dione: A precursor in the synthesis of the target compound.

    3,4,5-Trimethoxybenzaldehyde: Another precursor used in the synthesis.

    Epibatidine: A natural product with a similar furochromene core, known for its potent biological activity.

Uniqueness

(9Z)-4-METHYL-9-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-2H,8H,9H-FURO[2,3-H]CHROMENE-2,8-DIONE is unique due to its combination of a furochromene core with multiple methoxy groups, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

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